

# Application Notes and Protocols for SHEN26 (ATV014) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SHEN26**, also known as ATV014, is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2. As a prodrug, **SHEN26** is designed for improved oral absorption and metabolic activation to its active triphosphate form, which acts as a chain terminator during viral RNA synthesis. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **SHEN26** in preclinical mouse models of viral infection, based on available research.

## **Mechanism of Action: RdRp Inhibition**

**SHEN26** is metabolized to its active form, the triphosphate of GS-441524 (GS-441524-TP). This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA strand by the viral RdRp.[1][2][3] The incorporation of GS-441524-TP leads to premature termination of the growing RNA chain, thereby inhibiting viral replication.[3][4]





Click to download full resolution via product page

Fig. 1: Mechanism of Action of SHEN26 (ATV014).

### **Data Presentation**

## Table 1: Pharmacokinetics of SHEN26 (ATV014) in CD-1

Mice

| Parameter                                 | Intravenous (1<br>mg/kg) | Oral (5 mg/kg) | Oral (20 mg/kg) |
|-------------------------------------------|--------------------------|----------------|-----------------|
| Cmax (ng/mL)                              | 2850 ± 1150              | 128 ± 29.8     | 664 ± 110       |
| AUC (last) (ng*h/mL)                      | 321 ± 34.3               | 200 ± 54.4     | 1250 ± 223      |
| T½ (h)                                    | 0.3 ± 0.1                | 1.1 ± 0.6      | 1.9 ± 0.2       |
| Oral Bioavailability<br>(F%) of GS-441524 | -                        | 66%            | 69%             |

Data extracted from Zhou et al., 2023.[5]

## Table 2: Efficacy of SHEN26 (ATV014) in SARS-CoV-2 Infected K18-hACE2 Mice



| Treatment Group          | Dosing Regimen | Viral RNA Copies in Lungs<br>(copies/μL) at 3 dpi |
|--------------------------|----------------|---------------------------------------------------|
| Vehicle Control          | Oral, BID      | ~1.7 x 10 <sup>5</sup>                            |
| SHEN26 (20 mg/kg)        | Oral, BID      | Dose-dependent reduction                          |
| SHEN26 (50 mg/kg)        | Oral, BID      | Infectious virus below detection limit            |
| SHEN26 (100 mg/kg)       | Oral, BID      | Infectious virus below detection limit            |
| SHEN26 (200 mg/kg)       | Oral, BID      | ~1.4 x 10 <sup>3</sup>                            |
| Molnupiravir (200 mg/kg) | Oral, BID      | ~5.4 x 10 <sup>3</sup>                            |

Data extracted from Zhou et al., 2023.[5]

Table 3: Prophylactic Efficacy of SHEN26 (ATV014) in SARS-CoV-2 Infected K18-hACE2 Mice

| Treatment Group       | Dosing Regimen | Viral RNA Copies in Lungs<br>at 3 dpi    |
|-----------------------|----------------|------------------------------------------|
| Vehicle Control       | Oral, BID      | Significantly higher than treated groups |
| SHEN26 (100 mg/kg)    | Oral, BID      | Significantly reduced                    |
| SHEN26 (300 mg/kg)    | Oral, BID      | Significantly reduced                    |
| EIDD-2801 (300 mg/kg) | Oral, BID      | Significantly reduced                    |

Data extracted from Zhou et al., 2023.[5]

## Experimental Protocols SARS-CoV-2 Infection Model in K18-hACE2 Mice



This protocol outlines the therapeutic administration of **SHEN26** in a well-established mouse model of SARS-CoV-2 infection.



Click to download full resolution via product page

Fig. 2: Therapeutic Efficacy Workflow in K18-hACE2 Mice.

#### Materials:

- K18-hACE2 transgenic mice
- SARS-CoV-2 Delta variant (5 x 10<sup>2</sup> PFU per mouse)



- SHEN26 (ATV014)
- Vehicle solution (e.g., 0.5% methylcellulose)
- EIDD-2801 (Molnupiravir) as a comparator (optional)
- Anesthesia (e.g., isoflurane)
- · Oral gavage needles
- Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

#### Procedure:

- Animal Acclimation: Acclimate K18-hACE2 mice to the experimental conditions for at least 7 days prior to the start of the study.
- Drug Formulation: Prepare a homogenous suspension of **SHEN26** in the chosen vehicle at the desired concentrations (e.g., 1, 2, 5, 10, or 20 mg/mL for doses of 10, 20, 50, 100, or 200 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
- Infection:
  - Anesthetize mice lightly using isoflurane.
  - Intranasally inoculate each mouse with 5 x  $10^2$  PFU of the SARS-CoV-2 Delta variant in a small volume (e.g., 20-30  $\mu$ L).
- Treatment Administration (Therapeutic Model):
  - Two hours post-infection, administer the first dose of SHEN26, vehicle, or comparator drug via oral gavage.
  - Continue treatment twice daily (BID) for a total of three days.
- Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in activity.



- Endpoint and Sample Collection:
  - At 3 days post-infection, euthanize the mice.
  - Aseptically harvest the lungs for subsequent analysis.
- Analysis:
  - Viral Load Quantification: Homogenize a portion of the lung tissue and extract viral RNA.
     Quantify SARS-CoV-2 N gene copies using quantitative real-time polymerase chain reaction (qRT-PCR).
  - Infectious Virus Titer: Determine the infectious virus titer in lung homogenates using a focus-forming assay (FFA).
  - Histopathology: Fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate lung injury and inflammation.

## **Prophylactic Administration Protocol**

For prophylactic studies, the initial dose of **SHEN26**, vehicle, or comparator is administered immediately before or at the time of viral inoculation. The subsequent dosing and analysis follow the same procedure as the therapeutic model.





Click to download full resolution via product page

Fig. 3: Prophylactic Efficacy Workflow in K18-hACE2 Mice.

## **Safety and Tolerability**

Preclinical studies in rats and dogs have established a preliminary safety profile for **SHEN26**. For single-dose toxicity, the maximum tolerated dose (MTD) was 2000 mg/kg in both species. [5] In 14-day repeated-dose toxicity studies, the no-observed-adverse-effect levels (NOAELs) were 400 mg/kg in rats and 100 mg/kg in dogs.[5] **SHEN26** did not show mutagenic or clastogenic effects in Ames and micronucleus tests.[5]



### Conclusion

**SHEN26** (ATV014) has demonstrated significant antiviral efficacy in mouse models of SARS-CoV-2 infection, with favorable pharmacokinetic properties supporting oral administration. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of **SHEN26** and other RdRp inhibitors. Adherence to appropriate biosafety practices is paramount when conducting in vivo viral challenge studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What are RdRp inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization and anti-SARS-CoV-2 efficacy of ATV014: an oral cyclohexanecarboxylate prodrug of 1'-CN-4-aza-7,9-dideazaadenosine C-nucleoside PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SHEN26 (ATV014) in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12372595#shen26-dosage-and-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com